molecular formula C10H10F3NO2 B112938 (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid CAS No. 719995-40-1

(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

Cat. No. B112938
M. Wt: 233.19 g/mol
InChI Key: WZXBASRNQXYUIP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid” is a monocarboxylic acid comprising propionic acid having a 2-(trifluoromethyl)phenyl group at the 3-position . Its molecular formula is C10H10F3NO2 .


Synthesis Analysis

A highly enantioselective synthesis of ®- and (S)-α-trifluoromethyl propanoic acids has been achieved via asymmetric hydrogenation of 2-trifluoromethylacrylic acid using RuBINAP-Cl2 catalyst followed by salt resolution with threoninol .


Molecular Structure Analysis

The molecular structure of “(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid” is available as a 2D Mol file or as a computed 3D SD file . The InChI code is 1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 .


Chemical Reactions Analysis

The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .


Physical And Chemical Properties Analysis

The molecular weight of “(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid” is 233.19 g/mol . The compound is a solid at room temperature .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Trifluoromethyl groups are commonly found in FDA-approved drugs . They are known to exhibit numerous pharmacological activities . The trifluoromethyl group is one of the pharmacophores in 19 FDA-approved drugs in the past 20 years .
    • The outcomes obtained are that these compounds have been found to be effective in treating various diseases and disorders .
  • Organic Chemistry

    • Trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylating agent . It can form electron donor–acceptor (EDA) complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .
    • The method involves the use of visible light to promote the trifluoromethylation of thiophenols .
    • The outcome is the successful trifluoromethylation of thiophenols under photoredox catalyst-free conditions .
  • Agrochemical Industry

    • Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests .
    • The method involves the synthesis of TFMP derivatives and their application in crop protection .
    • The outcome is the successful protection of crops from pests using TFMP derivatives .
  • Pharmaceutical Industry

    • Trifluoromethyl groups are found in many FDA-approved drugs . They exhibit numerous pharmacological activities .
    • The outcomes obtained are that these compounds have been found to be effective in treating various diseases and disorders .
  • Medicinal Chemistry

    • Trifluoromethyl groups are found in many FDA-approved drugs . They exhibit numerous pharmacological activities .
    • The outcomes obtained are that these compounds have been found to be effective in treating various diseases and disorders .
  • Research Chemistry

    • 3-(3-(Trifluoromethyl)phenyl)propanoic acid is a useful research chemical .
    • The outcomes obtained are not specified in the source .

Safety And Hazards

The compound is classified as having specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 . It may cause respiratory irritation .

properties

IUPAC Name

(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXBASRNQXYUIP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426156
Record name (3S)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

CAS RN

719995-40-1
Record name (3S)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Reactant of Route 2
(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Reactant of Route 3
(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Reactant of Route 4
(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Reactant of Route 5
(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Reactant of Route 6
(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

Citations

For This Compound
1
Citations
S Zhou, S Wang, J Wang, Y Nian… - European Journal of …, 2018 - Wiley Online Library
Reported herein is a chemical method for the direct resolution of unprotected racemic β‐substituted‐β‐amino acids (β 3 ‐AAs) that uses specially designed, stable, and recyclable α‐…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.